molecular formula C11H20N2OSi B2500137 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine CAS No. 1450643-98-7

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine

Cat. No.: B2500137
CAS No.: 1450643-98-7
M. Wt: 224.379
InChI Key: FRGBRXALGMTAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is a pyrimidine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group. The TBDMS group is widely employed in organic synthesis as a robust protecting agent for hydroxyl groups, offering stability under acidic and basic conditions compared to smaller silyl groups like trimethylsilyl (TMS). This compound serves as a critical intermediate in nucleoside and oligonucleotide synthesis, where selective protection of hydroxyl groups is essential for multi-step reactions . Its molecular weight is approximately 228.4 g/mol, with the TBDMS moiety contributing to its hydrophobic character and steric bulk.

Properties

IUPAC Name

tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGBRXALGMTAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the silyl-protected group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
This compound serves as a valuable intermediate in the synthesis of other pharmaceuticals. Its unique structural features allow it to be modified into various derivatives with potential therapeutic properties. For instance, it has been utilized in the development of compounds targeting the NRF2 pathway, which is associated with numerous diseases including cancer and neurodegenerative disorders .

Antiviral Activity
Research indicates that derivatives of this compound can exhibit antiviral properties. For example, modifications have shown effectiveness against viruses such as West Nile Virus and Dengue Virus, suggesting potential for developing antiviral agents .

Cancer Research
The compound's derivatives have been explored for their anticancer activities. Studies have indicated that certain pyrimidine derivatives can inhibit tumor growth, making them candidates for further research in oncology .

Biological Applications

Biological Activity
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine has been linked to various biological activities, including antimicrobial and antifungal properties. These characteristics make it a candidate for drug development aimed at treating infections.

Oxidative Stress Regulation
The compound's role in modulating oxidative stress is significant, particularly in the context of diseases like chronic lung infections and autoimmune disorders. By activating NRF2 pathways, it may help in managing conditions characterized by oxidative damage .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound is employed as a building block for synthesizing complex molecules. Its properties can be harnessed to develop new materials or act as catalysts in chemical reactions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Chronic Lung Disease Treatment: A study demonstrated that compounds activating the NRF2 pathway could alleviate symptoms associated with chronic lung diseases by reducing oxidative stress .
  • Cancer Treatment Trials: Research involving pyrimidine derivatives has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models .

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected hydroxymethyl group and the pyrimidine ring. The tert-butyldimethylsilyl group provides stability and protects the hydroxymethyl group from unwanted reactions, allowing for selective modifications. The pyrimidine ring can interact with various molecular targets, including enzymes and nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine and related compounds:

Compound Name Core Structure Protecting Group(s) Key Substituents Molecular Weight (g/mol) Primary Application Reference
This compound Pyrimidine TBDMS -CH2-O-TBDMS ~228.4 Nucleoside synthesis, oligonucleotides
5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine Pyrimidine TMS (×2) -O-TMS (positions 2 and 4) ~256.4 Labile hydroxyl protection
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Pyridine TBDMS -CH2-O-TBDMS, -Cl, -CH(OCH3)2 ~271.9 Organic synthesis intermediate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, thioether -S-CH2-COOEt, -O-thietane ~300.4 ADMET studies in drug development
1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione TBDMS (×2) Dual TBDMS, -OCH3 ~569.8 Multi-step nucleoside analog synthesis

Key Differences and Implications

Core Heterocycle
  • Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., the target compound) are pivotal in nucleic acid chemistry due to their structural similarity to nucleobases. In contrast, pyridine derivatives (e.g., 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridine) are often used in coordination chemistry or as ligands in catalysis, where the nitrogen lone pair facilitates metal binding .
  • Tetrahydrofuran (THF) vs. Pyrimidine : Compounds like 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione () integrate a THF ring, enabling mimicry of ribose in nucleosides. This contrasts with pyrimidine-only structures, which lack the sugar moiety required for nucleotide activity .
Protecting Group Stability
  • TBDMS vs. TMS : The TBDMS group in the target compound provides superior stability under acidic conditions compared to TMS, as seen in 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine. TMS groups are more labile, limiting their utility in prolonged synthetic sequences .
  • Dual Protection : Compounds with dual TBDMS groups (e.g., ) demonstrate enhanced protection for sensitive hydroxyl groups in complex syntheses, albeit with increased steric hindrance .
Substituent Effects

Pharmacological Potential

Stability and Reactivity Trends

  • Steric Effects : The bulkiness of TBDMS slows reaction kinetics in nucleophilic substitutions compared to less hindered analogs but ensures regioselectivity in multi-functional substrates .
  • Thermal Stability : Predicted boiling points for TBDMS-containing compounds (e.g., 427.9°C in ) suggest suitability for high-temperature reactions, though experimental validation is advised .

Biological Activity

2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the thiazolidin-4-one derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and biochemical analyses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways.

Target of Action

Thiazolidin-4-one derivatives, including this compound, exhibit significant anticancer activities by interacting with cellular targets that regulate cancer cell proliferation and survival. They are known to inhibit key enzymes that facilitate tumor growth and metastasis.

Mode of Action

The compound's mechanism involves binding to target proteins and disrupting their function. This can lead to the inhibition of critical signaling pathways such as NF-kB and MAPK, which are implicated in inflammation and cancer progression .

Research indicates that this compound possesses several notable biochemical properties:

  • Anticancer Activity : Studies have shown that this compound can reduce the viability of various cancer cell lines more effectively than some existing treatments. It demonstrates a dose-dependent response in inhibiting cell proliferation .
  • Antimicrobial Effects : Preliminary data suggest that it may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to quantify these effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability and potential for development as an orally active drug.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents .
  • Inflammatory Disorders : Research involving animal models indicated that this compound could modulate inflammatory responses, suggesting its potential utility in treating autoimmune diseases such as rheumatoid arthritis .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

StudyFindings
Significant anticancer activity against various cell linesPromising candidate for cancer therapy
Demonstrated antimicrobial propertiesPotential for development as an antimicrobial agent
Modulation of inflammatory responses in animal modelsPossible therapeutic application in autoimmune diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.